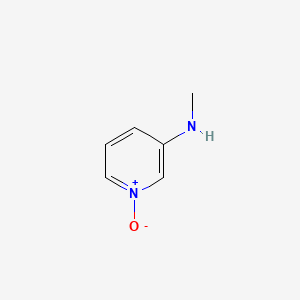
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a hydrazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol or ethanol and may involve refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach can enhance the yield and purity of the compound while reducing the reaction time and the amount of solvent used .
Análisis De Reacciones Químicas
Types of Reactions
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a hydrazine derivative .
Aplicaciones Científicas De Investigación
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyclohexylidenehydrazinylbenzoic acid
- Hydrazinyl 1,2,4-triazoles derivatives
- Imidazole containing compounds .
Uniqueness
What sets 8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of a purine base with a hydrazine derivative. This structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds .
Propiedades
Número CAS |
304876-07-1 |
|---|---|
Fórmula molecular |
C17H26N6O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C17H26N6O2/c1-3-4-8-11-23-13-14(22(2)17(25)19-15(13)24)18-16(23)21-20-12-9-6-5-7-10-12/h3-11H2,1-2H3,(H,18,21)(H,19,24,25) |
Clave InChI |
XKZQVKJOJZUKRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=C(N=C1NN=C3CCCCC3)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
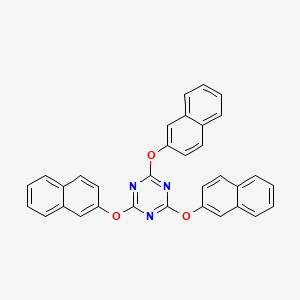

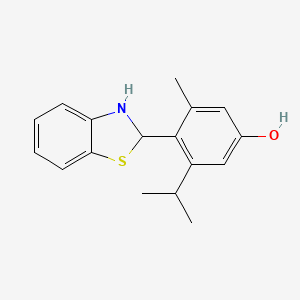
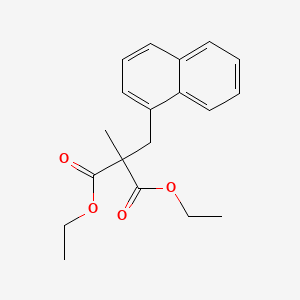
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

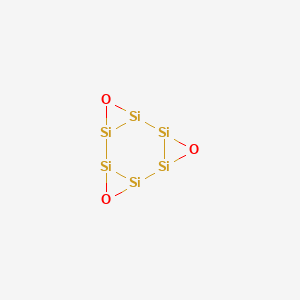
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)
